Nonanedioic acid, diisooctyl ester
Overview
Description
Nonanedioic acid, diisooctyl ester, also known as Diisooctyl azelate, is a chemical compound with the formula C25H48O4 . It contains a total of 76 bonds; 28 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound, consists of 48 Hydrogen atoms, 25 Carbon atoms, and 4 Oxygen atoms . It contains a total of 76 bonds; 28 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
Esters, such as this compound, typically undergo reactions like hydrolysis, which is the splitting with water. The hydrolysis of esters is catalyzed by either an acid or a base .Physical and Chemical Properties Analysis
This compound, is a chemical compound with the formula C25H48O4 . Esters are polar compounds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Scientific Research Applications
Biotechnological Routes and Green Chemistry
Biotechnological processes are being explored for producing valuable chemicals from biomass, including various esters. These routes offer greener alternatives to traditional chemical synthesis by utilizing renewable resources and reducing environmental impact. Lactic acid, produced via fermentation, serves as a precursor for several chemicals, including esters, highlighting the potential of biotechnological methods in synthesizing ester compounds (Gao, Ma, & Xu, 2011).
Environmental Presence and Biological Activities of Phthalic Acid Esters
Research on phthalic acid esters (PAEs) reveals their widespread use as plasticizers, leading to environmental contamination. Some PAEs are naturally occurring in plants and microorganisms, suggesting biosynthesis pathways. The study of PAEs' environmental and biological effects could provide insights into managing and potentially harnessing esters like "Nonanedioic acid, diisooctyl ester" for beneficial uses, given their structural similarities (Huang et al., 2021).
Non-Isocyanate Polyurethanes from Esters
Advancements in the synthesis of non-isocyanate polyurethanes, using esters as key intermediates, demonstrate the utility of esters in producing environmentally friendly polymers. Such polymers offer advantages like solvent-free synthesis and resistance to chemical degradation, underscoring the potential applications of "this compound" in creating sustainable materials (Rokicki, Parzuchowski, & Mazurek, 2015).
Analytical Methods for Esters in Food and Biological Samples
The development of analytical methods for detecting esters, including MCPD esters and glycidyl esters, in food and biological samples, is crucial for food safety and public health. Understanding the analytical techniques and their applications could be relevant for studying "this compound," especially in assessing its presence and potential effects in various matrices (Crews et al., 2013).
Mechanism of Action
The mechanism of ester reactions, including Nonanedioic acid, diisooctyl ester, involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate. The carbonyl bond is reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .
Future Directions
The future directions of Nonanedioic acid, diisooctyl ester could involve its use in the production of biopolyesters . As the demand for sustainable and environmentally friendly materials increases, the use of such compounds in the production of biodegradable plastics could be a potential area of research and development.
Properties
IUPAC Name |
bis(6-methylheptyl) nonanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJQGPDCDNZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067221 | |
Record name | Diisooctyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106-03-6, 26544-17-2 | |
Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(6-methylheptyl) azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, 1,9-diisooctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, 1,9-diisooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisooctyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisooctyl azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(6-methylheptyl) azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Beyond sensor applications, are there other uses for Diisooctyl azelate in material science?
A2: Yes, Diisooctyl azelate is a valuable plasticizer in composite solid propellants. [] Studies demonstrate its role in enhancing the aging performance of hydroxyl-terminated polybutadiene (HTPB)/hexamethylene diisocyanate (HMDI) based propellants. When incorporated into the propellant matrix, Diisooctyl azelate contributes to desirable mechanical properties, such as reduced stress and increased strain during aging. [] This positive impact on aging behavior is crucial for extending the shelf-life and reliability of solid propellant motors.
Q2: What is the impact of Diisooctyl azelate concentration on its effectiveness as a plasticizer?
A3: Research shows that the concentration of Diisooctyl azelate directly influences its plasticizing effect and, consequently, the performance of the material. [, ] For instance, in SH-SAW sensors, increasing the DIOA concentration in a polystyrene coating led to higher sensitivity for benzene detection, with an optimal concentration of 17.5% by weight yielding the lowest detection limit. [] Similarly, in Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, a PVC membrane plasticized with 75% Diisooctyl azelate showed enhanced analyte absorbance, proving beneficial for detecting BTEX compounds. [] These findings highlight the importance of optimizing plasticizer concentration for specific applications to achieve desired material properties and performance.
Q3: How does the molecular structure of Diisooctyl azelate relate to its function as a plasticizer?
A4: While the provided research doesn't delve into specific structure-activity relationships for Diisooctyl azelate, its molecular structure offers insights into its plasticizing properties. The molecule consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two isooctyl alcohol groups. These branched isooctyl chains hinder the close packing of polymer chains, increasing their mobility and resulting in a more flexible material. [] Further research into structure-activity relationships could explore how modifications to the alkyl chain length or branching might impact its plasticizing efficiency and compatibility with different polymers.
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